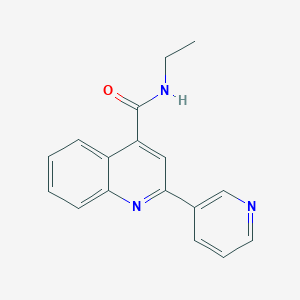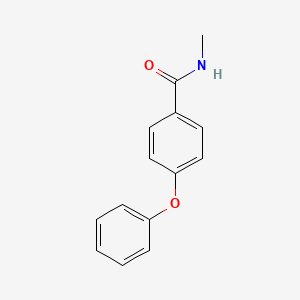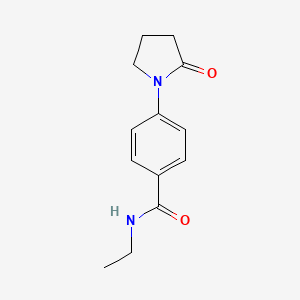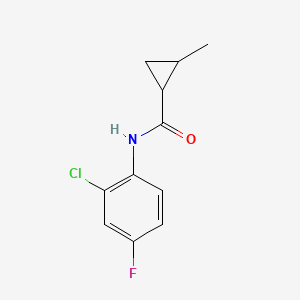
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide, also known as GW-501516 or Cardarine, is a synthetic compound that has gained significant attention in scientific research. It is a PPARδ (peroxisome proliferator-activated receptor delta) agonist that has been shown to have potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer treatment. In
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been extensively studied for its potential applications in sports performance enhancement, metabolic disorders, and cancer treatment. In sports, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to improve endurance and increase fat oxidation, making it a potential doping agent. In metabolic disorders, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been studied for its potential to improve insulin sensitivity and reduce inflammation. In cancer treatment, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have anti-tumor effects in preclinical studies.
Wirkmechanismus
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide works by activating PPARδ, a nuclear receptor that regulates various metabolic pathways. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. These effects result in improved endurance and metabolic function. N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has also been shown to have anti-inflammatory and anti-tumor effects, which may be mediated by PPARδ activation.
Biochemical and Physiological Effects
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have several biochemical and physiological effects. In animal studies, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to increase endurance and improve metabolic function. It has also been shown to reduce inflammation and have anti-tumor effects. In human studies, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to improve insulin sensitivity and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has several advantages for lab experiments. It is commercially available and has well-established synthesis methods. It has also been extensively studied in animal and human models, making it a reliable research tool. However, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has limitations in terms of its potential for doping in sports. It has also been shown to have potential side effects, including liver damage and cancer.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide. One area of interest is the potential for N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide to improve metabolic function in metabolic disorders such as diabetes and obesity. Another area of interest is the potential for N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide to have anti-tumor effects in cancer treatment. Further research is also needed to understand the potential side effects of N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide and its potential for doping in sports.
Conclusion
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide is a synthetic compound that has gained significant attention in scientific research. It is a PPARδ agonist that has potential applications in sports performance enhancement, metabolic disorders, and cancer treatment. The synthesis method of N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been well-established, and the compound is commercially available for research purposes. N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide works by activating PPARδ, leading to improved endurance, metabolic function, and anti-inflammatory and anti-tumor effects. While N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has several advantages as a research tool, further research is needed to understand its potential side effects and its potential for doping in sports.
Synthesemethoden
The synthesis of N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide involves the reaction of 4-chloro-2-trifluoromethylquinoline with 2-cyanopyridine in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with N-ethylglycine to yield the final product. The synthesis of N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been well-established, and the compound is commercially available for research purposes.
Eigenschaften
IUPAC Name |
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-2-19-17(21)14-10-16(12-6-5-9-18-11-12)20-15-8-4-3-7-13(14)15/h3-11H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYCNRFACJTHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7564300.png)
![Ethyl 2-[3-(oxolan-2-yl)propanoylamino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7564307.png)
![2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile](/img/structure/B7564310.png)

![N-[1-[1-(4-chlorophenyl)ethylamino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7564327.png)
![[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7564330.png)

![2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7564362.png)
![7a-methyl-5-oxo-N-[1-(oxolan-2-yl)ethyl]-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7564368.png)
![N-phenyl-2-[5-(pyrrolidine-1-carbonyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7564374.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]oxane-4-carboxamide](/img/structure/B7564379.png)
![1-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7564384.png)
![1-(2-ethylphenyl)-5-oxo-N-[1-(oxolan-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7564392.png)
